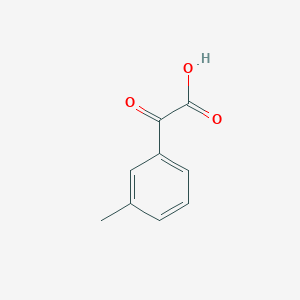

2-(3-Methylphenyl)-2-oxoacetic acid

Description

BenchChem offers high-quality 2-(3-Methylphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXVAVNQNKCFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylphenylglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenylglyoxylic acid, a derivative of phenylglyoxylic acid, belongs to the class of α-keto acids. While specific data for this particular substituted analogue is not extensively documented in publicly available literature, its structural similarity to the well-characterized phenylglyoxylic acid allows for a detailed predictive analysis of its physicochemical properties. Understanding these properties is paramount for its potential applications in organic synthesis and drug development, where α-keto acids often serve as versatile intermediates and pharmacophores.[1][2] This guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-methylphenylglyoxylic acid, grounded in the established data of its parent compound, and details the authoritative experimental protocols for their empirical determination.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Caption: 2D structure of 3-methylphenylglyoxylic acid.

| Identifier | Value |

| IUPAC Name | 2-(3-methylphenyl)-2-oxoacetic acid |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C(=O)O |

| InChI Key | Not available |

| CAS Number | Not available |

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 3-methylphenylglyoxylic acid. Values for phenylglyoxylic acid are provided for comparison.

| Property | 3-Methylphenylglyoxylic Acid (Predicted) | Phenylglyoxylic Acid (Experimental) |

| Melting Point | Slightly higher than 64-66 °C | 64-66 °C[3] |

| Boiling Point | > 250 °C (with decomposition) | Decomposes upon heating |

| Solubility in Water | Moderately soluble | Moderately soluble |

| pKa | ~2.0 - 2.5 | 2.15[3] |

Expertise & Experience Insights: The introduction of a methyl group at the meta-position of the phenyl ring is expected to have a minor impact on the physicochemical properties compared to the parent phenylglyoxylic acid. The methyl group is weakly electron-donating through induction, which might slightly decrease the acidity (increase the pKa) of the carboxylic acid. The increase in molecular weight and potential for altered crystal packing could lead to a slightly higher melting point.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard, authoritative methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like 3-methylphenylglyoxylic acid.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.[4]

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline 3-methylphenylglyoxylic acid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: Heat the apparatus rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

-

Mixed Melting Point: To confirm the identity of a synthesized compound, mix it with an authentic sample. If there is no depression or broadening of the melting point, the compounds are likely identical.[5]

Caption: Workflow for melting point determination.

Boiling Point Determination

Causality: While α-keto acids like 3-methylphenylglyoxylic acid tend to decompose at their boiling points under atmospheric pressure, the boiling point can be determined under reduced pressure. This property is a measure of the volatility of a compound.

Protocol (for determination under reduced pressure):

-

Apparatus: Assemble a micro-distillation apparatus suitable for small sample sizes.

-

Sample Introduction: Place a small amount of the sample in the distillation flask along with a boiling chip.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

-

Heating: Gently heat the distillation flask in a heating mantle or oil bath.[6]

-

Observation: Record the temperature at which the liquid boils and the corresponding pressure.[7] The boiling point is highly dependent on pressure.

Solubility Determination

Causality: The solubility of a compound is governed by the principle of "like dissolves like." The presence of polar functional groups (carboxylic acid, ketone) in 3-methylphenylglyoxylic acid suggests solubility in polar solvents. Its aromatic ring provides nonpolar character, allowing for some solubility in less polar organic solvents.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To a test tube containing a known volume of solvent (e.g., 1 mL), add a small, weighed amount of 3-methylphenylglyoxylic acid (e.g., 10 mg).[8]

-

Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) at a constant temperature (e.g., 25°C).[8]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Quantification: If the compound dissolves, incrementally add more solute until saturation is reached. Express solubility quantitatively (e.g., in mg/mL or mol/L).

-

pH-Dependent Solubility: Test solubility in aqueous solutions of different pH (e.g., 5% HCl, water, 5% NaHCO₃, 5% NaOH) to observe the effect of protonation/deprotonation of the carboxylic acid group.[9][10]

pKa Determination

Causality: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh a sample of 3-methylphenylglyoxylic acid and dissolve it in a known volume of deionized water. Gentle warming may be necessary.[11]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

~7.2-8.0 ppm (m, 4H): Aromatic protons. The methyl group at the meta-position will lead to a complex splitting pattern.

-

~2.4 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~180-190 ppm: Carbonyl carbon of the ketone.

-

~160-170 ppm: Carbonyl carbon of the carboxylic acid.

-

~120-140 ppm: Aromatic carbons.

-

~21 ppm: Methyl carbon.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[13][14]

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions (cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid.

-

~1730-1700: C=O stretch of the α-keto group.

-

~1710-1680: C=O stretch of the carboxylic acid.

-

~1600, ~1475: C=C stretches of the aromatic ring.

Protocol (KBr Pellet or Thin Film):

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.[15]

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[16][17]

-

Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum.[18]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion Peak (M⁺˙):

-

m/z = 164.0473 (for [C₉H₈O₃]⁺˙)

Protocol (Electron Ionization - GC-MS):

-

Sample Preparation: For GC-MS analysis, the carboxylic acid may need to be derivatized (e.g., silylation) to increase its volatility.[19]

-

Injection: Inject the prepared sample into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample is bombarded with electrons, causing ionization and fragmentation.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[20]

Applications in Drug Development and Research

Phenylglyoxylic acid and its derivatives are valuable building blocks in medicinal chemistry.[1][2] They serve as precursors for the synthesis of various heterocyclic compounds and can be incorporated into larger molecules to modulate their biological activity. The α-keto acid moiety can participate in various chemical transformations, making it a versatile synthetic handle. The predicted physicochemical properties of 3-methylphenylglyoxylic acid, such as its moderate solubility and acidic nature, suggest its potential utility in the development of new chemical entities.

References

Sources

- 1. US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. web.williams.edu [web.williams.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metbio.net [metbio.net]

An In-depth Technical Guide to 2-(3-Methylphenyl)-2-oxoacetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methylphenyl)-2-oxoacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. Drawing from established chemical principles and data on structurally related compounds, this document details its chemical identity, plausible synthetic routes, predicted physicochemical properties, and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Properties

PubChem CID: 12338407[1]

Synonyms:

-

3-Methylphenylglyoxylic acid

-

(3-Methylphenyl)(oxo)acetic acid

-

2-(m-tolyl)-2-oxoacetic acid

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-(3-Methylphenyl)-2-oxoacetic acid and its related isomers and esters. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChemLite[1] |

| Molecular Weight | 164.16 g/mol | ChemScene[2] |

| Monoisotopic Mass | 164.04735 Da | PubChemLite[1] |

| Predicted XlogP | 2.3 | PubChemLite[1] |

| InChI | InChI=1S/C9H8O3/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5H,1H3,(H,11,12) | PubChemLite[1] |

| InChIKey | GZXVAVNQNKCFFN-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | CC1=CC(=CC=C1)C(=O)C(=O)O | PubChemLite[1] |

| Storage Temperature | 2-8°C (for related esters) | MilliporeSigma[3] |

Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

While a specific, documented laboratory synthesis for 2-(3-Methylphenyl)-2-oxoacetic acid is not prevalent in the reviewed literature, its synthesis can be logically derived from established methods for producing phenylglyoxylic acids. Two primary and plausible synthetic pathways are detailed below.

Pathway 1: Oxidation of 3-Methylacetophenone

This is a common and effective method for the synthesis of aryl glyoxylic acids. The process involves the oxidation of the methyl group of an acetophenone derivative.

Workflow for the Oxidation of 3-Methylacetophenone

Caption: Synthetic workflow for 2-(3-Methylphenyl)-2-oxoacetic acid via oxidation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylacetophenone in a mixture of pyridine and water.

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography to yield pure 2-(3-Methylphenyl)-2-oxoacetic acid.

Pathway 2: Hydrolysis of 3-Methylbenzoyl Cyanide

This pathway offers an alternative route starting from the corresponding benzoyl cyanide.

Workflow for the Hydrolysis of 3-Methylbenzoyl Cyanide

Caption: Synthetic workflow for 2-(3-Methylphenyl)-2-oxoacetic acid via hydrolysis.

Experimental Protocol (Hypothetical):

-

Reaction Setup: 3-Methylbenzoyl cyanide is added to a solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) in water.

-

Hydrolysis: The mixture is heated under reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid and the keto-nitrile to a keto-acid.

-

Work-up: If basic hydrolysis is performed, the reaction mixture is cooled and acidified to precipitate the product. For acidic hydrolysis, the product may precipitate upon cooling.

-

Isolation and Purification: The crude product is isolated by filtration and purified as described in Pathway 1. A general procedure for the synthesis of phenylglyoxylic acid methyl ester from benzoyl cyanide has been reported, which involves reaction with sulfuric acid followed by methanolysis.[4]

Potential Applications in Drug Development and Research

While specific biological activities of 2-(3-Methylphenyl)-2-oxoacetic acid are not extensively documented, its structural motifs—the biphenyl-like scaffold and the carboxylic acid group—are prevalent in many biologically active molecules.[5] This allows for informed speculation on its potential applications.

Anti-inflammatory and Analgesic Properties

The core structure of 2-(3-Methylphenyl)-2-oxoacetic acid is similar to that of fenbufen, a non-steroidal anti-inflammatory drug (NSAID). It is plausible that this compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[5] The lipophilic nature of the methylphenyl group in 2-(3-Methylphenyl)-2-oxoacetic acid may enhance its ability to penetrate microbial cell membranes, suggesting potential for antimicrobial applications.

A Scaffold for Novel Therapeutics

Perhaps the most significant application of 2-(3-Methylphenyl)-2-oxoacetic acid is as a versatile building block in medicinal chemistry. The carboxylic acid and ketone functionalities provide reactive handles for the synthesis of more complex molecules with diverse pharmacological profiles. For instance, phenoxyacetic acid derivatives have been explored for a wide range of biological activities, including anticancer and antioxidant effects.

Safety and Handling

Specific safety data for 2-(3-Methylphenyl)-2-oxoacetic acid is not available. However, based on data for the structurally similar 2-Oxo-2-(o-tolyl)acetic acid, the following hazards should be considered.

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place. Incompatible materials include strong oxidizing agents.[6]

Conclusion

2-(3-Methylphenyl)-2-oxoacetic acid represents a chemical entity with considerable potential, primarily as a scaffold for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, its structural relationship to known bioactive compounds provides a strong rationale for its further investigation. The synthetic pathways outlined in this guide offer a practical foundation for its preparation, enabling researchers to explore its chemical and biological properties in greater detail. As with any chemical compound, appropriate safety precautions should be strictly adhered to during its handling and use.

References

-

PubChemLite. 2-(3-methylphenyl)-2-oxoacetic acid (C9H8O3). [Link]

-

RBNAinfo. SAFETY DATA SHEET. [Link]

-

O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]

-

PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097. [Link]

-

Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of phenylglyoxylic acid methyl ester. [Link]

- Google Patents. WO2000063162A1 - Process for the preparation of phenyl glyoxylic acid ester oximes.

Sources

Key intermediates in 2-(3-Methylphenyl)-2-oxoacetic acid synthesis

An In-Depth Technical Guide: Key Intermediates in the Synthesis of 2-(3-Methylphenyl)-2-oxoacetic Acid

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 61560-94-3), commonly referred to as m-tolylglyoxylic acid, is a highly versatile α-keto acid building block[1]. In medicinal chemistry and drug development, it serves as a critical intermediate for synthesizing biologically active non-condensed heterocyclic systems, including 1,3,4-oxadiazoles and triazolones, which function as potassium channel modulators and enzyme inhibitors[2][3]. Achieving high regiochemical purity and yield during its synthesis requires strict control over the transient intermediates. This guide deconstructs the two primary synthetic pathways—the Organometallic (Grignard) Route and the Selenium-Mediated Oxidation Route—detailing the causality behind each experimental parameter.

Mechanistic Pathways & Causal Logic

The Organometallic Route: Grignard-Oxalate Addition

Synthesizing α-keto acids via Grignard reagents presents a distinct chemoselectivity challenge: preventing the over-addition of the nucleophile. Diethyl oxalate is a bis-electrophile, and the initial addition of 3-methylphenylmagnesium bromide generates an highly electrophilic α-keto ester intermediate[2].

The Causal Logic: To prevent a second equivalent of the Grignard reagent from attacking the newly formed ketone (which would yield an undesired tertiary alcohol), the reaction must be kinetically controlled at cryogenic temperatures (-78 °C to -20 °C). At these temperatures, the initial nucleophilic attack forms a tetrahedral intermediate that is uniquely stabilized by Mg²⁺ chelation between the adjacent carbonyl oxygens[4]. This stable chelate persists in the anhydrous solution, effectively masking the electrophilicity of the ketone. The chelate only collapses to reveal the α-keto ester upon the introduction of an aqueous proton source during the quenching phase[4].

The Oxidation Route: Selenium-Mediated Riley Oxidation

An alternative, highly scalable approach utilizes 3-methylacetophenone as the starting material. The Riley oxidation employs selenium dioxide (SeO₂) to selectively oxidize the α-methyl group adjacent to the carbonyl[5].

The Causal Logic: The mechanism relies heavily on the enolization of the acetophenone. The enol attacks SeO₂, forming a β-ketoseleninic acid intermediate, which undergoes a Pummerer-type elimination to yield 3-methylphenylglyoxal[5]. In the presence of excess SeO₂, this glyoxal intermediate is further oxidized in situ to the corresponding α-keto acid[5]. Pyridine is chosen as the solvent not merely for solubility, but because it acts as a crucial base. It neutralizes the selenic acid byproducts and prevents the acid-catalyzed polymerization of the highly reactive glyoxal intermediate, driving the reaction to the thermodynamic carboxylic acid product.

Quantitative Route Comparison

The following table summarizes the operational metrics of both synthetic routes to aid in route selection based on scale and available infrastructure.

| Parameter | Organometallic (Grignard) Route | Selenium Oxidation Route |

| Starting Material | 3-Methylbromobenzene | 3-Methylacetophenone |

| Key Intermediates | 3-Methylphenylmagnesium bromide; Ethyl 2-(3-methylphenyl)-2-oxoacetate | 3-Methylphenylglyoxal |

| Primary Reagents | Mg turnings, Diethyl oxalate, THF | Selenium dioxide (SeO₂), Pyridine |

| Temperature Profile | Cryogenic (-78 °C) to Reflux (65 °C) | High Heat (Reflux at ~115 °C) |

| Typical Yield | 65% - 75% (over two steps) | 80% - 87%[5] |

| Scalability & Safety | Moderate. Requires strict anhydrous conditions and cryogenic cooling. | High. One-pot procedure, though SeO₂ toxicity requires strict waste management[5]. |

Self-Validating Experimental Protocols

Protocol A: Grignard-Oxalate Addition (Organometallic Route)

This protocol is designed to self-validate through visual phase changes and temperature monitoring.

Step 1: Formation of 3-Methylphenylmagnesium bromide

-

Charge a flame-dried, argon-purged flask with Mg turnings (1.1 eq) and just enough anhydrous THF to cover the turnings. Add a single crystal of iodine to activate the magnesium.

-

Add 5% of the total 3-methylbromobenzene (1.0 eq total) to initiate the reaction. Validation: The disappearance of the iodine color and a localized temperature spike confirm Grignard initiation.

-

Dilute the remaining 3-methylbromobenzene in THF and add dropwise to maintain a gentle reflux. Stir for 2 hours post-addition.

Step 2: Chelation-Controlled Addition

-

In a separate flame-dried flask, dissolve diethyl oxalate (1.2 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Transfer the Grignard reagent dropwise via cannula down the cold wall of the flask. Validation: Internal temperature must not exceed -60 °C to maintain the Mg²⁺ chelated tetrahedral intermediate[4].

-

Stir at -78 °C for 1 hour, then gradually warm to 0 °C. Quench with saturated aqueous NH₄Cl.

Step 3: Saponification

-

Isolate the organic layer, concentrate, and dissolve the crude ethyl 2-(3-methylphenyl)-2-oxoacetate in a 1:1 mixture of EtOH and 2M NaOH[2].

-

Stir at room temperature for 4 hours. Evaporate the EtOH, extract the aqueous layer with diethyl ether (to remove unreacted ester/impurities), and acidify the aqueous layer to pH 2 with 10% HCl to precipitate the target 2-(3-methylphenyl)-2-oxoacetic acid.

Protocol B: One-Pot Selenium Dioxide Oxidation

Adapted from validated industrial scale-up procedures[5].

-

Oxidation: Dissolve 3-methylacetophenone (1.0 eq) in anhydrous pyridine (approx. 20 volumes). Add SeO₂ (1.5 eq) portion-wise with vigorous stirring.

-

Reflux: Heat the mixture to reflux (~115 °C) for 3 to 4 hours. Validation: The solution will turn dark, and a red/black precipitate of elemental selenium will form, indicating the reduction of SeO₂[5].

-

Filtration: Cool the mixture to room temperature and let it stand overnight. Filter the suspension strictly through a pad of Celite. Causality: Colloidal selenium easily passes through standard filter paper and will contaminate the product; Celite traps these micro-particles[5]. Wash the cake with toluene.

-

Azeotropic Removal: Combine the filtrate and washings, and evaporate azeotropically to remove the pyridine solvent[5].

-

Acid-Base Purification: Dissolve the residue in ethyl acetate and wash with 10% dilute HCl to remove residual pyridine. Extract the organic layer with 5% NaOH (or KOH). The target compound moves to the aqueous layer as a sodium salt.

-

Precipitation: Acidify the aqueous layer with 10% HCl to pH 2-3. The 2-(3-methylphenyl)-2-oxoacetic acid will precipitate as a white solid. Filter, wash with cold water, and dry[5].

Visualizations of Synthetic Logic

Fig 1: Divergent synthetic pathways for 2-(3-Methylphenyl)-2-oxoacetic acid.

Fig 2: Mg2+ chelation stabilizes the tetrahedral intermediate, preventing over-addition.

References

-

CymitQuimica. "Building Blocks: 2-(3-Methylphenyl)-2-oxoacetic acid." 1

-

DrugFuture. "Diphenyl oxadiazolones as potassium channel modulators." 2

-

Journal of Applied Pharmaceutical Science. "Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review." 3

-

Marquette University e-Publications. "Synthesis and Evaluation of Small Molecule Inhibitors of Pyruvate Carboxylase." 4

-

Google Patents (CN110590535A). "Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide." 5

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. -药物合成数据库 [drugfuture.com]

- 3. japsonline.com [japsonline.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide - Google Patents [patents.google.com]

Molecular formula and weight of 2-(3-Methylphenyl)-2-oxoacetic acid

The following technical guide provides an in-depth analysis of 2-(3-Methylphenyl)-2-oxoacetic acid, structured for researchers and drug development professionals.

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid) is a pivotal

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is characterized by a keto-carbonyl adjacent to a carboxyl group, activating the system for diverse nucleophilic attacks and decarboxylation pathways.

| Property | Data |

| IUPAC Name | 2-(3-Methylphenyl)-2-oxoacetic acid |

| Synonyms | m-Tolylglyoxylic acid; (3-Methylphenyl)glyoxylic acid; 3-Methylbenzoylformic acid |

| CAS Number | 56704-56-0 (Acid); 136125-68-3 (Methyl Ester) |

| Molecular Formula | C |

| Molecular Weight | 164.16 g/mol |

| SMILES | CC1=CC(=CC=C1)C(=O)C(=O)O |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 90–94 °C (Predicted/Analogous) |

| pKa | ~2.5 (Activated carboxylic acid due to |

| Solubility | Soluble in EtOH, DMSO, EtOAc; Sparingly soluble in cold water |

Synthetic Pathways[9][11][12]

Achieving high regioselectivity for the meta-isomer is critical, as electrophilic aromatic substitution (Friedel-Crafts) on toluene predominantly yields the para-isomer. Therefore, a Grignard-mediated nucleophilic substitution is the preferred route for laboratory and pilot-scale synthesis to ensure isomeric purity.

Protocol: Grignard Addition to Diethyl Oxalate

Rationale: This method prevents over-addition (formation of tertiary alcohols) by using inverse addition techniques and exploiting the reactivity difference between the two carbonyls of the oxalate.

Step 1: Formation of Grignard Reagent

-

Reagents: 3-Bromotoluene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (catalytic), Anhydrous THF.

-

Procedure:

-

Activate Mg turnings with I

under N -

Add a solution of 3-bromotoluene in dry THF dropwise to maintain a gentle reflux.

-

Stir for 1 hour after addition until Mg is consumed.

-

Checkpoint: Titrate a small aliquot to confirm Grignard concentration.

-

Step 2: Electrophilic Trapping (Inverse Addition)

-

Reagents: Diethyl oxalate (2.0 eq), THF.

-

Procedure:

-

Cool neat diethyl oxalate to -78 °C.

-

Cannulate the 3-tolylmagnesium bromide solution slowly into the oxalate solution. Note: Excess oxalate is crucial to favor mono-substitution (keto-ester) over bis-substitution (diol).

-

Allow to warm to 0 °C over 2 hours.

-

Quench with saturated NH

Cl.[1] Extract with EtOAc. -

Evaporate solvent to yield Ethyl 2-(3-methylphenyl)-2-oxoacetate .

-

Step 3: Hydrolysis to Free Acid

-

Reagents: NaOH (2M, aq), Ethanol.

-

Procedure:

-

Dissolve the ester in EtOH and add NaOH solution.

-

Stir at room temperature for 1 hour (TLC control).

-

Acidify with HCl (1M) to pH 1–2.

-

Extract with DCM, dry over Na

SO

-

Synthetic Workflow Diagram

Figure 1: Regioselective synthesis pathway ensuring meta-isomer purity via Grignard chemistry.

Analytical Characterization

Validating the structure requires distinguishing the meta-substitution pattern from potential para impurities.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

2.40 (s, 3H, Ar-CH

- 7.40–7.50 (m, 2H, Ar-H, meta/para overlap).

- 7.80 (d, 1H, Ar-H, ortho to carbonyl).

- 7.90 (s, 1H, Ar-H, ortho to carbonyl and methyl).

-

Key Diagnostic: The singlet at ~7.90 ppm confirms the isolated proton between the methyl and glyoxylic groups, characteristic of meta-substitution.

-

2.40 (s, 3H, Ar-CH

-

C NMR (100 MHz, CDCl

-

Carbonyls: ~185 ppm (Ketone), ~163 ppm (Acid).

-

Aromatic: Six distinct signals due to asymmetry.

-

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion ([M-H]

). -

m/z: 163.04.

-

Fragmentation: Loss of CO

(44 Da) to form the benzoyl anion (m/z 119), followed by loss of CO (28 Da) to the tolyl anion (m/z 91).

Pharmaceutical Applications & Logic

The

Heterocycle Formation (The Hinsberg Reaction)

Reaction with 1,2-diamines yields quinoxalines , a scaffold found in bioactive agents like Brimonidine (glaucoma) and Varenicline (smoking cessation).

-

Mechanism: Double condensation between the 1,2-diamine and the 1,2-dicarbonyl of the glyoxylic acid.

Bioisosteric Replacement

The

- -Hydroxy acids: Via stereoselective reduction.

-

Arylacetic acids: Via Wolff-Kishner reduction (though less common for this purpose).

Reaction Logic Diagram

Figure 2: Divergent synthesis pathways utilizing the

Handling and Safety

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The

-keto group is susceptible to hydration and oxidation over prolonged exposure to moist air. -

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

PubChem. (n.d.). 2-(3-Methylphenyl)-2-oxoacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1944). Ethyl Phenylglyoxylate Preparation (Analogous Method). Org. Synth. 1944, 24, 55. Retrieved from [Link]

-

Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry, 65(1), 254–255. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-(3-methylphenyl)acetic acid Data. Retrieved from [Link]

Sources

Thermal Stability and Decomposition of 2-(3-Methylphenyl)-2-oxoacetic Acid

This guide provides an in-depth technical analysis of the thermal stability and decomposition pathways of 2-(3-Methylphenyl)-2-oxoacetic acid , a critical intermediate in pharmaceutical synthesis.[1]

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (also known as m-tolylglyoxylic acid or 3-methylbenzoylformic acid) exhibits a stability profile characteristic of

-

Critical Risk: Spontaneous decarboxylation releases carbon dioxide (

) and generates 3-methylbenzaldehyde , leading to pressure buildup in sealed vessels and purity loss. -

Storage Mandate: Store at

C in amber glass, under argon or nitrogen atmosphere.

Chemical Identity & Physicochemical Context

| Property | Specification |

| IUPAC Name | 2-(3-Methylphenyl)-2-oxoacetic acid |

| Common Names | 3-Methylbenzoylformic acid; m-Tolylglyoxylic acid |

| CAS Number | 57491-62-6 |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| Melting Point | ~64–68°C (Typical for aryl glyoxylic acids; pure polymorph dependent) |

| Acidity ( | ~2.1 (Stronger than benzoic acid due to |

Thermodynamic Context:

The

Thermal Decomposition Mechanism

The thermal instability of 2-(3-Methylphenyl)-2-oxoacetic acid is driven by two competing pathways: Decarboxylation (major) and Decarbonylation (minor).[1]

Primary Pathway: Thermal Decarboxylation

At elevated temperatures (

-

Mechanism: The carboxyl proton transfers to the

-carbonyl oxygen via a 4- or 5-membered cyclic transition state, facilitating the extrusion of -

Product: 3-Methylbenzaldehyde (Liquid, bp ~200°C).

-

Kinetics: First-order kinetics. The reaction is accelerated by acid catalysis and polar solvents.

Secondary Pathway: Decarbonylation

Under specific catalytic conditions (e.g., presence of transition metals like Rh or strong acid),

-

Product: 3-Methylbenzoic acid (Solid, mp ~110°C).[2]

Visualizing the Decomposition Pathways

Figure 1: Competing thermal decomposition pathways. The decarboxylation route (top) is the dominant thermal risk.

Experimental Characterization Protocols

To validate the stability of a specific lot, use the following self-validating protocols.

Protocol A: Thermal Stress Testing (TGA/DSC)

-

Objective: Determine the Onset of Decomposition (

). -

Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

-

Method:

-

Sample: 5–10 mg of dried powder in an Alumina pan (open).

-

Purge: Nitrogen (

) at 50 mL/min (prevents oxidative artifacts). -

Ramp: 10°C/min from 25°C to 300°C.

-

-

Expected Results:

-

Endotherm 1: ~65°C (Melting event).

-

Mass Loss 1: Onset ~110–130°C. A mass loss of ~26.8% corresponds to theoretical loss of

(44 Da / 164 Da).

-

Protocol B: High-Performance Liquid Chromatography (HPLC)

-

Objective: Quantify degradants (Aldehyde vs. Benzoic Acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).

-

Retention Order (Typical):

-

2-(3-Methylphenyl)-2-oxoacetic acid (Polar, elutes early).[1]

-

3-Methylbenzoic acid (Impurity/Degradant).

-

3-Methylbenzaldehyde (Non-polar degradant, elutes late).

-

Impurity Profile & Synthesis Origins

Understanding the source of impurities is vital for distinguishing between synthesis byproducts and storage degradants.

| Impurity | Origin | Detection Strategy |

| 3-Methylbenzaldehyde | Degradation: Thermal decarboxylation.Synthesis: Incomplete oxidation of starting material.[1] | Distinct almond-like odor; late eluter on HPLC. |

| 3-Methylbenzoic Acid | Degradation: Oxidative decarbonylation.Synthesis: Over-oxidation during preparation.[1] | Higher melting point solid; acidic shift in pH. |

| Methyl 2-(3-methylphenyl)-2-oxoacetate | Synthesis: Residual ester if prepared via hydrolysis of the methyl ester.[1] | Insoluble in aqueous base; distinct NMR methyl peak. |

Storage & Handling Mitigation

-

Temperature Control: Strict cold chain (

C). Room temperature storage significantly accelerates decarboxylation (shelf-life reduces to <6 months at 25°C). -

Atmosphere: Flush headspace with Argon.

evolution is irreversible; removing oxygen prevents the secondary oxidation of the aldehyde degradant into benzoic acid. -

Container: Amber glass to prevent photo-initiated radical decarboxylation. Avoid metal containers (Fe, Cu) which can catalyze decarbonylation.

References

-

PubChem. "2-(3-Methylphenyl)-2-oxoacetic acid (Compound)."[1][3] National Library of Medicine. Link

-

Giraldo-Alzate, D.F., et al. "Understanding the mechanism of thermal decomposition of benzoylformic acid." Chemical Physics Impact, 2023.

-

Sigma-Aldrich. "Safety Data Sheet: Phenylglyoxylic acid (Parent Homolog)." Link

-

Dai, Z., et al. "An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene." Asian Journal of Chemistry, 2013. Link(Note: Describes oxidative synthesis pathway).

Sources

Methodological & Application

Applications of 2-(3-Methylphenyl)-2-oxoacetic Acid in Medicinal Chemistry: A Synthetic Chemist's Guide to Unlocking Novel Therapeutics

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of versatile and strategically functionalized starting materials is a cornerstone of successful drug discovery campaigns. 2-(3-Methylphenyl)-2-oxoacetic acid, a molecule featuring a reactive α-keto acid moiety and a substituted aromatic ring, represents such a scaffold. While not a therapeutic agent in its own right, its structural motifs are prevalent in a variety of biologically active compounds. This guide provides an in-depth exploration of the potential applications of this compound, not as a final drug, but as a pivotal building block for the synthesis of novel therapeutic candidates. We will delve into hypothesized biological targets and provide detailed, field-proven synthetic protocols to empower researchers in their quest for new medicines.

The core value of 2-(3-Methylphenyl)-2-oxoacetic acid lies in the synthetic accessibility of its functional groups. The carboxylic acid is a handle for amide and ester formation, allowing for the exploration of a vast chemical space and the modulation of physicochemical properties. The ketone provides a site for reduction to a chiral alcohol or for the construction of various heterocyclic systems, which are hallmarks of many successful drugs. The tolyl group offers a lipophilic region that can be crucial for receptor binding and can be further functionalized.

This document is structured to guide the medicinal chemist from hypothesis to synthesis and preliminary screening, providing the necessary protocols and the scientific rationale behind them.

Hypothesized Therapeutic Applications: Learning from Structural Analogs

Based on the known biological activities of structurally related molecules, we can hypothesize several promising therapeutic avenues for derivatives of 2-(3-Methylphenyl)-2-oxoacetic acid.

| Potential Therapeutic Area | Structural Rationale and Supporting Evidence | Key Derivative Classes |

| Anticonvulsant Agents | The 2-oxoacetic acid core can be used to synthesize quinoxaline derivatives. For instance, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamides have shown potential as anticonvulsant agents, possibly acting as AMPA receptor antagonists[1]. | Quinoxalines, Hydantoins, and other nitrogen-containing heterocycles. |

| Anti-inflammatory Drugs | The phenylacetic acid scaffold is a classic feature of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac[2][3]. It is plausible that derivatives could act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[4][5]. | Amides, esters, and biaryl derivatives. |

| Antimicrobial Agents | Various phenylacetic acid and related derivatives have demonstrated antibacterial and antifungal properties[6][7][8]. The scaffold can be elaborated to target essential bacterial enzymes or disrupt microbial cell membranes. | Hydrazones, semicarbazones, and derivatives incorporating heterocyclic moieties known for antimicrobial activity[5][7]. |

| Anticancer Agents | The phenylacetic acid core is present in compounds with reported antiproliferative and antitumor properties[9]. Derivatives could be designed to inhibit key signaling pathways in cancer cells. | Complex amides, hydrazones, and compounds resulting from the coupling with other known anticancer pharmacophores. |

| Antipyretic Agents | Semicarbazone derivatives of related phenyl compounds have shown the ability to reduce fever, likely through the inhibition of prostaglandin synthesis in the hypothalamus[5]. | Semicarbazones and thiosemicarbazones. |

Synthetic Strategies and Protocols: A Gateway to Chemical Diversity

The following protocols are designed to be robust and adaptable, allowing for the creation of a diverse library of compounds for biological screening.

Protocol 1: Synthesis of 2-(3-Methylphenyl)-2-oxoacetamide Derivatives

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. By coupling the carboxylic acid of the starting material with a diverse set of amines, one can systematically probe the structure-activity relationship (SAR) and optimize properties like solubility, cell permeability, and target engagement. This protocol utilizes HBTU, a common and efficient peptide coupling reagent that minimizes racemization and is suitable for a wide range of amines.

Workflow Diagram:

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add the desired amine (1.1 eq).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by the portion-wise addition of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU, 1.2 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of 2-Hydroxy-2-(3-methylphenyl)acetic Acid Derivatives via Ketone Reduction

Rationale: The reduction of the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly impact biological activity. Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting the carboxylic acid.

Workflow Diagram:

Caption: Workflow for the reduction of the ketone.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq) in methanol (0.4 M) and cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the product by recrystallization or flash column chromatography. The resulting racemic alcohol can be used as is or resolved into its enantiomers using chiral chromatography or diastereomeric salt formation for further studies.

Protocol 3: Synthesis of 3-(3-Methylphenyl)quinoxaline-2(1H)-one Derivatives

Rationale: Quinoxalines are a privileged scaffold in medicinal chemistry, with applications as anticonvulsants, anticancer agents, and more[1][10]. This protocol outlines the condensation of the α-keto acid with substituted o-phenylenediamines, a classic and efficient method for constructing the quinoxalinone core.

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 2-(3-Methylphenyl)-2-oxoacetic Acid as a Divergent Scaffold for N-Heterocycle Synthesis

Executive Summary

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 64916-18-9) represents a high-value "bidentate" electrophile in medicinal chemistry. Unlike simple benzoyl formates, the presence of the meta-methyl group provides a subtle lipophilic handle (

This Application Note details the protocols for converting this

Chemical Profile & Strategic Value

The substrate contains two electrophilic centers: the

| Feature | Chemical Consequence | Strategic Benefit |

| High electrophilicity; no enolization possible at | Ideal for 1,2-diamine condensations (Hinsberg reaction). | |

| Carboxylic Acid | Can serve as a leaving group ( | Allows access to both 6-membered (retentive) and 5-membered (decarboxylative) rings. |

| 3-Methyl Group | Weak electron donor; increases lipophilicity (cLogP). | Improves blood-brain barrier (BBB) penetration profiles compared to unsubstituted phenyl analogs. |

Divergent Synthetic Pathways

The following flowchart illustrates the reaction divergence based on coreagent and conditions.

Figure 1: Divergent synthesis pathways. The

Module A: Synthesis of Quinoxalinones (Hinsberg Reaction)

The reaction with 1,2-diamines is the most robust application of this precursor. The

Mechanism

The reaction proceeds via a two-step condensation:

-

Formation of the Schiff base (imine) at the more reactive

-keto position. -

Intramolecular amidation of the carboxylic acid by the second amine group.

Protocol A1: Standard Reflux Method

Target: 3-(3-Methylphenyl)quinoxalin-2(1H)-one

-

Charge: In a 100 mL round-bottom flask, dissolve 2-(3-methylphenyl)-2-oxoacetic acid (10 mmol, 1.64 g) in Ethanol (30 mL).

-

Add: Add o-phenylenediamine (10 mmol, 1.08 g) in one portion.

-

Catalyst: Add glacial Acetic Acid (1 mL). Note: Acid catalysis accelerates the initial imine formation.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours.-

Monitoring: Monitor via TLC (SiO

, 50% EtOAc/Hexane). The starting keto-acid (polar, tailing) should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold ethanol (2 x 5 mL).

-

If no solid: Concentrate to ~10 mL and add water (20 mL) to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 75–85% Key Analytical Data:

-

H NMR (DMSO-

Module B: Synthesis of 1,2,4-Triazines

This pathway utilizes the carboxylic acid and ketone to form a thiosemicarbazone intermediate, which cyclizes under basic conditions to yield the 1,2,4-triazine core—a scaffold common in antiviral research.

Protocol B1: Two-Step Cyclization

Target: 6-(3-Methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Step 1: Thiosemicarbazone Formation

-

Dissolve 2-(3-methylphenyl)-2-oxoacetic acid (10 mmol) in Ethanol (20 mL).

-

Add Thiosemicarbazide (11 mmol, 1.0 g) dissolved in warm water (10 mL).

-

Stir at reflux for 1 hour.

-

Cool and filter the precipitate (Thiosemicarbazone intermediate). Dry the solid.

Step 2: Base-Mediated Cyclization

-

Suspend the dried intermediate from Step 1 in aqueous K

CO -

Reflux for 3–4 hours. The solid will initially dissolve, followed by the formation of the cyclized salt.

-

Neutralization: Cool to 0

C and acidify carefully with Glacial Acetic Acid to pH 5–6. -

Isolation: The yellow/orange precipitate is the thioxo-triazine. Filter and wash with water.

Validation:

-

IR: Appearance of C=S stretch (~1200 cm

) and disappearance of OH stretch of the carboxylic acid.

Module C: Decarboxylative Route to Benzimidazoles

While Module A retains the carboxyl carbon, altering the conditions to favor decarboxylation yields 2-arylbenzimidazoles. This requires an oxidative environment or specific catalysis (e.g., amino acid catalysis or high temperature) to eject CO

Protocol C1: Oxidative Decarboxylative Coupling

Target: 2-(3-Methylphenyl)-1H-benzimidazole

-

Solvent System: Use DMSO (acting as both solvent and mild oxidant).

-

Mix: Combine 2-(3-methylphenyl)-2-oxoacetic acid (5 mmol) and o-phenylenediamine (5.5 mmol).

-

Conditions: Heat to 120

C for 12 hours in an open vessel (air necessary if not using external oxidant).-

Optimization: Addition of 10 mol% L-Proline or Iodine (

) significantly improves yield by facilitating the decarboxylation/oxidation sequence.

-

-

Workup: Pour into crushed ice/water containing Na

S

Mechanism Note: The reaction proceeds via the formation of a dihydro-quinoxalinone intermediate which, under high heat and oxidation, extrudes CO to contract the ring, or via direct decarboxylation of the Schiff base prior to cyclization.

Analytical Reference Data

When characterizing the products derived from 3-methylphenyl-2-oxoacetic acid, the meta-methyl group is the primary spectroscopic handle.

| Compound Class | Key | Carbonyl Signature ( |

| Starting Material | ||

| Quinoxalinone | ||

| Triazine (Thio) | ||

| Benzimidazole | No Carbonyl |

Troubleshooting & Critical Parameters

Solubility Issues

The 3-methyl group decreases water solubility compared to the unsubstituted phenyl analog.

-

Issue: Reactants precipitate before reacting.

-

Solution: Use co-solvents. A mixture of EtOH:H

O (4:1) is ideal for the Hinsberg reaction. For the triazine synthesis, ensure the thiosemicarbazide is fully dissolved in hot water before addition.

Decarboxylation Control

-

Issue: Formation of benzimidazole impurities during Quinoxalinone synthesis (Module A).

-

Solution: Keep the temperature strictly at reflux of Ethanol (

C). Do not use higher boiling solvents (DMF, DMSO) for Module A, as temperatures

Regiochemistry

In the starting material, the ketone is adjacent to the phenyl ring.

-

Observation: The ketone is less electrophilic than the carboxylic acid carbonyl, but the acid is usually unreactive toward Schiff base formation unless activated.

-

Verification: In Module A, the initial attack is by the amine on the

-ketone. This is driven by the reversibility of the acid-amine salt formation versus the stability of the imine.

References

-

Hinsberg Reaction (Quinoxalinones)

-

Triazine Synthesis

-

Source: "Novel one pot synthesis of substituted 1,2,4-triazines."[3] Arkivoc.

-

-

Decarboxylative Amidation/Cyclization

-

Source: "Dithiocarbamate-mediated thioamidation of arylglyoxylic acids by decarboxylative–decarbonylative C–C bond formation reactions."[4] Organic Chemistry Frontiers.

-

-

Benzimidazole Divergence

- Source: "Synthesis of benzimidazoles from o-phenylenediamines with -keto acids via amino acid c

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithiocarbamate-mediated thioamidation of arylglyoxylic acids by decarboxylative–decarbonylative C–C bond formation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Enantioselective Production of 3-Methylmandelic Acid from 2-(3-Methylphenyl)-2-oxoacetic Acid

This Application Note is designed for researchers and process chemists. It addresses the specific chemical context of 2-(3-Methylphenyl)-2-oxoacetic acid (also known as 3-methylbenzoylformic acid).

Scientific Clarification: 2-(3-Methylphenyl)-2-oxoacetic acid is an achiral keto acid (sp² hybridized carbonyl carbon). It cannot be chirally resolved in its native form. The "resolution" requested typically refers to obtaining the chiral hydroxyl derivative , 3-Methylmandelic acid (2-hydroxy-2-(3-methylphenyl)acetic acid), which is a critical chiral building block for pharmaceuticals (e.g., duloxetine analogs, antithrombotics).

This guide details two industry-standard pathways to obtain the enantiopure product starting from the keto acid:

-

Classical Route: Chemical reduction to the racemate followed by Optical Resolution via Diastereomeric Crystallization .

-

Biocatalytic Route: Asymmetric Enzymatic Reduction (often preferred in Green Chemistry).

Introduction & Mechanistic Basis[1]

The target molecule, 3-Methylmandelic acid , possesses a stereocenter at the

Chemical Structures[1][2][3][4][5][6][7][8][9][10]

-

Substrate: 2-(3-Methylphenyl)-2-oxoacetic acid (Achiral Keto Acid)

-

Target: (R)- or (S)-3-Methylmandelic acid (Chiral Hydroxy Acid)

Strategic Selection

-

Protocol A (Classical Resolution): Best for initial lab-scale purification where specific enzymes are unavailable. Uses inexpensive chiral bases (e.g.,

-phenylethylamine or Cinchonidine) to form diastereomeric salts. -

Protocol B (Biocatalytic): Best for scale-up and high purity (>99% ee). Uses Ketoreductases (KREDs) to directly reduce the ketone stereoselectively.

Protocol A: Reduction & Classical Optical Resolution

This workflow involves reducing the keto acid to the racemic alcohol, followed by resolution using a chiral amine base.

Phase 1: Preparation of Racemic Substrate

Objective: Convert the keto acid to racemic 3-methylmandelic acid.

-

Dissolution: Dissolve 10.0 g (60 mmol) of 2-(3-Methylphenyl)-2-oxoacetic acid in 100 mL of 1N NaOH (aq).

-

Reduction: Slowly add Sodium Borohydride (NaBH

, 0.6 eq) at 0°C. Stir for 2 hours. -

Workup: Acidify to pH 1 with HCl. Extract with Ethyl Acetate (3x). Dry over MgSO

and concentrate.-

Yield: ~95% Racemic 3-methylmandelic acid.

-

Phase 2: Chiral Resolution via Diastereomeric Salt Formation

Principle: Enantiomers have identical physical properties. Reacting them with a pure chiral base creates diastereomers (salts) with different solubilities, allowing separation by crystallization.[1]

Reagents:

-

Racemate: (±)-3-Methylmandelic acid

-

Resolving Agent: (R)-(+)-

-Methylbenzylamine (MBA) (Alternative: Cinchonidine) -

Solvent: Isopropanol (IPA) / Water mixture (9:1)

Step-by-Step Procedure:

-

Salt Formation:

-

Dissolve 16.6 g (0.1 mol) of racemic 3-methylmandelic acid in 150 mL of refluxing IPA/Water (9:1).

-

Add 12.1 g (0.1 mol) of (R)-(+)-MBA dropwise.

-

Observation: The solution should remain clear at reflux.

-

-

Controlled Crystallization:

-

Filtration & Recrystallization:

-

Filter the white crystals.

-

Crucial Step: Recrystallize the wet cake from fresh IPA/Water (9:1) to upgrade chiral purity.[2] Repeat until constant melting point is achieved.

-

-

Salt Breaking (Liberation of Chiral Acid):

-

Suspend the purified salt in dilute HCl (2M).

-

Extract the liberated free acid into Ethyl Acetate.

-

Evaporate solvent to obtain enantiopure (R)-3-Methylmandelic acid.

-

-

Recovery of Resolving Agent:

-

Basify the aqueous layer (containing MBA-HCl) with NaOH.

-

Extract the recovered amine with ether for reuse.

-

Protocol B: Asymmetric Enzymatic Reduction (Direct Route)

This protocol bypasses the racemate entirely, using a Ketoreductase (KRED) enzyme to perform an asymmetric reduction of the keto group. This is the preferred industrial route due to 100% theoretical yield (vs. 50% in classical resolution).

System Components:

-

Enzyme: KRED (Screening required, e.g., Codexis or commercially available Lactobacillus KREDs).

-

Cofactor: NADPH or NADH.

-

Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate.

-

Substrate Loading: Add 2-(3-Methylphenyl)-2-oxoacetic acid (substrate) to a concentration of 50 g/L. Adjust pH to 7.0 with NaOH.

-

Cofactor Mix: Add NADP+ (1.0 g/L) and Glucose (1.5 eq relative to substrate).

-

Initiation: Add GDH (100 U/mL) and the specific KRED (e.g., KRED-P1-B05 for (R)-selectivity).

-

Reaction: Incubate at 30°C with orbital shaking (200 rpm).

-

pH Control: Monitor pH; maintain at 7.0 using an autotitrator with 1M NaOH (the reaction consumes protons/hydrides).

-

-

Termination: After 24 hours (or >99% conversion via HPLC), acidify to pH 2.0.

-

Isolation: Extract with MTBE (Methyl tert-butyl ether). Concentrate to yield the chiral product.[2][4]

Analytical Validation (HPLC Method)

To verify the Enantiomeric Excess (% ee), use Chiral High-Performance Liquid Chromatography.[5]

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (Daicel) |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Temperature | 25°C |

| Retention Times | (S)-Isomer: ~12 min (R)-Isomer: ~16 min (Confirm with standards) |

Calculation of % ee:

Workflow Visualization

The following diagrams illustrate the decision logic and experimental flow for both protocols.

DOT Diagram: Process Logic Flow

Caption: Comparative workflow for Classical Resolution (left) vs. Biocatalytic Synthesis (right).

References

-

Nieuwenhuijzen, J. W., et al. (2002). "Resolution of mandelic acid derivatives using diastereomeric salt formation." Tetrahedron: Asymmetry, 13(18), 2027-2035. Link

-

Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. (Describes KRED reduction of keto acids). Link

-

Lorenz, H., & Seidel-Morgenstern, A. (2014). "Biocatalytic and crystallization-based resolution of mandelic acid derivatives." Angewandte Chemie International Edition, 53(5), 1218-1250. Link

-

PubChem Compound Summary. "2-(3-Methylphenyl)-2-oxoacetic acid."[6] National Center for Biotechnology Information. Link

-

Sigma-Aldrich Protocol. "Optical Resolution of Acids via Chiral Amines." Technical Bulletin AL-142. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]

- 6. PubChemLite - 2-(3-methylphenyl)-2-oxoacetic acid (C9H8O3) [pubchemlite.lcsb.uni.lu]

Application Note: Precision Derivatization of the Carboxylic Acid Group in 2-(3-Methylphenyl)-2-oxoacetic Acid

Abstract & Strategic Overview

This guide details the derivatization of the carboxylic acid moiety in 2-(3-Methylphenyl)-2-oxoacetic acid (also known as

Core Challenges addressed:

-

Stability: Preventing spontaneous decarboxylation (

) or decarbonylation ( -

Selectivity: Targeting the carboxyl group (-COOH) without compromising the reactive

-keto functionality.[1][2] -

Detection: Enhancing ionization and UV/Fluorescence detectability for bioanalytical assays.

Chemical Profile & Reactivity Logic

Compound: 2-(3-Methylphenyl)-2-oxoacetic acid

Formula:

Mechanistic Insight

The electron-withdrawing nature of the

-

Acidic Activation: Strong acid catalysis (e.g.,

) can promote Fischer esterification but carries a risk of decarbonylation to the corresponding ester of 3-methylbenzoic acid if heated excessively.[2] -

Nucleophilic Attack: The

-keto group is highly electrophilic.[1][2] Derivatization protocols must avoid conditions that favor nucleophilic attack at the ketone (e.g., hydrazines) unless that is the secondary objective.

Decision Matrix: Derivatization Pathways

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on the end-goal application.

Experimental Protocols

Protocol A: Mild Esterification via Alkylation (Recommended)

Best for: Synthesis of complex esters without thermal degradation.

Rationale: Unlike Fischer esterification, which requires heat and strong acid, this method uses an alkyl halide and a mild base at room temperature. This preserves the

Reagents:

-

Analyte: 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)[1][2][3]

-

Alkylating Agent: Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.2 eq)[1][2][3]

-

Base: Cesium Carbonate (

) or Potassium Carbonate (

Step-by-Step:

-

Dissolution: Dissolve 164 mg (1 mmol) of the acid in 3 mL of anhydrous DMF in a 10 mL round-bottom flask.

-

Deprotonation: Add 488 mg (1.5 mmol) of

. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the carboxylate anion forms. -

Alkylation: Add 1.2 mmol of the alkyl halide dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The acid spot (baseline) should disappear, replaced by a less polar ester spot.

-

Workup: Dilute with 20 mL EtOAc. Wash with water (

mL) to remove DMF and inorganic salts.[2] Dry organic layer over -

Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography.

Validation Check:

Protocol B: Amidation via EDC/NHS Coupling

Best for: Bioconjugation or synthesis of peptidomimetics.

Rationale: Direct reaction with amines requires activation. Acid chlorides (using

Reagents:

-

Analyte: 2-(3-Methylphenyl)-2-oxoacetic acid (1.0 eq)[1][2][3]

-

Coupling Agent: EDC

HCl (1.2 eq)[2][3] -

Additive: HOBt or NHS (1.2 eq) to prevent racemization (if chiral amine used) and improve yield.[2]

-

Solvent: DCM or DMF

Step-by-Step:

-

Activation: Dissolve 1 mmol of acid in 5 mL DCM. Add 1.2 mmol EDC

HCl and 1.2 mmol HOBt. Stir for 30 mins at -

Addition: Add 1.1 mmol of the target amine and 2.0 mmol DIPEA.

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Quench: Wash with 1M HCl (to remove unreacted amine/EDC), then saturated

(to remove unreacted acid). -

Isolation: Dry over

and concentrate.

Protocol C: Analytical Derivatization for HPLC-FLD

Best for: Trace analysis in biological matrices (plasma/urine).[1][2][3]

Rationale: Carboxylic acids lack strong fluorescence. Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) creates a highly fluorescent ester, enabling femtomole-level detection.[2][3]

Reagents:

-

Catalyst: 18-Crown-6 ether (solubilizes the cation, enhances nucleophilicity).[1][2][3]

-

Base:

(anhydrous).[2] -

Solvent: Acetone or Acetonitrile.

Workflow:

-

Preparation: Mix

of sample solution (acid in acetone) with -

Derivatization: Add

of Br-MMC solution ( -

Incubation: Heat at

for 30 minutes in a sealed vial (protect from light). -

Analysis: Cool and inject directly into HPLC.

-

Detection: Fluorescence (Ex: 325 nm, Em: 390 nm).

-

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Gas Evolution (Bubbling) | Decarboxylation ( | Lower reaction temperature. Avoid strong mineral acids. Switch to Protocol A (Alkylation).[2] |

| Low Yield (Amidation) | Formation of N-acylurea byproduct.[1][2] | Ensure HOBt/NHS is added before EDC. Keep temperature at |

| Multiple Spots on TLC | Nucleophilic attack at Ketone. | Ensure nucleophiles (amines) are not in large excess.[2] Use sterically hindered bases (DIPEA) to prevent side reactions.[2] |

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic pathway and potential pitfalls (in red) when derivatizing this specific scaffold.

Figure 2: Reaction mechanism flow highlighting the critical path to stable derivatives versus degradation pathways.[2][3]

References

-

Blair, H. A. (2020). Voxelotor: First Approval. Drugs, 80(2), 209–215.[4] (Context: Drug development involving aldehyde/acid modifications). Link

-

Thermo Fisher Scientific. (n.d.).[2] Derivatization Reagents for Carboxylic Acids. Molecular Probes Handbook. (Context: Protocols for fluorescent tagging of carboxyl groups). Link

-

Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Context: Mechanistic grounding for the instability of 2-oxo acids). Link

-

Hu, C.-H., & Li, Y. (2023).[5] Visible-Light Photoredox-Catalyzed Decarboxylation of

-Oxo Carboxylic Acids. The Journal of Organic Chemistry, 88(10), 6401–6406. (Context: Reactivity of -

Sigma-Aldrich. (n.d.).[1][2] 2-(3-Methylphenyl)-2-oxoacetic acid Product Page. (Context: Physical properties and safety data). Link

Sources

- 1. 665053-88-3|2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid|BLD Pharm [bldpharm.com]

- 2. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate | C11H13NO3 | CID 3826097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Decarboxylation [organic-chemistry.org]

Application Note: Comprehensive Analysis of 2-(3-Methylphenyl)-2-oxoacetic Acid (HPLC & GC-MS)

Introduction & Compound Profile

2-(3-Methylphenyl)-2-oxoacetic acid (CAS: 136125-68-3), also known as m-tolylglyoxylic acid, is a critical alpha-keto acid intermediate. It frequently appears in the metabolic profiling of xylenes (specifically m-xylene) and as a degradation product in pharmaceutical synthesis.

Unlike simple carboxylic acids, the alpha-keto moiety introduces specific analytical challenges:

-

Thermal Instability: The compound is prone to decarboxylation under high heat (GC inlet), converting to m-tolualdehyde or m-toluic acid if not properly derivatized.

-

Polarity: High polarity necessitates ion suppression in HPLC or derivatization in GC.

-

Isomerism: In biological matrices, it must be resolved from its para- and ortho- isomers.

This guide provides two validated workflows: a Reverse-Phase HPLC method for robust routine quantification and a Two-Step Derivatization GC-MS method for high-sensitivity structural confirmation.

Chemical Properties

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| pKa (Acid) | ~2.5 (Predicted) |

| LogP | ~1.5 |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water (pH dependent) |

Sample Preparation Protocol

Objective: Isolate the analyte from biological fluids (urine/plasma) or reaction mixtures while removing proteins and salts.

Method A: Solid Phase Extraction (Recommended for Trace Analysis)

Best for: Plasma, complex biological matrices, and high-sensitivity GC-MS.

-

Conditioning: Use a Mixed-Mode Anion Exchange (MAX) cartridge (e.g., Oasis MAX or Strata-X-A).

-

3 mL Methanol.

-

3 mL Water.

-

-

Loading:

-

Dilute 1 mL sample with 1 mL

Phosphate Buffer (pH 7.0). -

Load onto cartridge at 1 mL/min.

-

-

Washing:

-

Wash 1: 2 mL

Phosphate Buffer (pH 7.0) (Removes neutrals/bases). -

Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

-

-

Elution:

-

Elute with 2 mL 2% Formic Acid in Methanol .

-

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. -

For HPLC: Reconstitute in 200 µL Mobile Phase A.

-

For GC-MS: Proceed to derivatization (See Section 4).

-

Method B: Liquid-Liquid Extraction (LLE)

Best for: Urine monitoring and high-concentration reaction monitoring.

-

Acidify 1 mL sample to pH < 2 using

. -

Add 3 mL Ethyl Acetate or MTBE .

-

Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

-

Transfer organic supernatant to a clean glass vial.

-

Repeat extraction once. Combine organic layers.

-

Evaporate and reconstitute as above.

HPLC-UV/MS Analysis Protocol

Rationale: Reverse-phase chromatography with acidic buffering is essential to keep the carboxylic acid protonated (

Chromatographic Conditions

| Parameter | Specification | Note |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), | End-capping reduces tailing for acidic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7; MS compatible. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol causes higher backpressure but is an alternative. |

| Flow Rate | 1.0 mL/min | Adjust for column diameter (0.3 mL/min for 2.1 mm ID). |

| Column Temp | 35°C | Improves reproducibility. |

| Injection Vol | 10 µL | |

| Detection | UV @ 230 nm (Quant) & 254 nm (Qual) | 230 nm targets the conjugated ketone/aromatic system. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Initial equilibration |

| 8.0 | 60% | Linear gradient elution |

| 10.0 | 95% | Column wash |

| 12.0 | 95% | Hold wash |

| 12.1 | 10% | Re-equilibration |

| 15.0 | 10% | Ready for next injection |

Critical Quality Attributes (System Suitability)

-

Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength (e.g., use

Ammonium Formate pH 3.0). -